
Diethyl 2,2-bis((benzyloxy)methyl)malonate
Vue d'ensemble
Description
Diethyl 2,2-bis((benzyloxy)methyl)malonate is a chemical compound with the molecular formula C23H28O6 . It is used in research and has a molecular weight of 400.46 .
Molecular Structure Analysis
The molecular structure of Diethyl 2,2-bis((benzyloxy)methyl)malonate consists of 23 carbon atoms, 28 hydrogen atoms, and 6 oxygen atoms . Unfortunately, the specific structure details are not available in the retrieved resources.Physical And Chemical Properties Analysis
Diethyl 2,2-bis((benzyloxy)methyl)malonate is a compound with a molecular weight of 400.46 . It should be stored in a dry room at room temperature . The boiling point is not specified .Applications De Recherche Scientifique
Polymerization Initiator : A study by Bıçak and Özeroğlu (2001) explored the use of methylene bis(diethyl malonate) in combination with cerium ammonium nitrate as an initiator for the polymerization of methyl methacrylate at room temperature. This study indicates the potential of diethyl malonate derivatives as effective initiators in polymerization processes, with the ability to achieve high polymerization yields under certain conditions (Bıçak & Özeroğlu, 2001).
Synthesis of Hydantoins and Malonamides : Research by Hroch et al. (2012) demonstrated the synthesis of 3,5-disubstituted hydantoin-5-carboxamides and 2-alkyl-2-formamido- N 1 , N 3 -bis(aryl)malonamides using diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates. This highlights the role of diethyl malonate derivatives in the formation of complex organic compounds with potential pharmaceutical applications (Hroch et al., 2012).
Nucleoside Phosphonates Synthesis : Vrbková, Dračínský, and Holý (2007) synthesized a novel bisphosphonate alkylating agent from diethyl 2,2-bis(hydroxymethyl)malonate. This study showcases the utility of diethyl malonate derivatives in the synthesis of bisphosphonate compounds, which are important in the field of medicinal chemistry (Vrbková et al., 2007).
Electron-Donor-Acceptor Complex Formation : A study by Ohno and Kumanotani (1981) investigated the formation of electron-donor acceptor (EDA) complexes using diethyl 2,2-bis(dinitrobenzyl)malonates and 2,2-bis(4-dimethylaminobenzyl)malonate. This research contributes to the understanding of EDA complex formation in organic chemistry (Ohno & Kumanotani, 1981).
Cyclocondensation Reactions : The use of malonates, including diethyl malonates, in cyclocondensation reactions to form six-membered heterocycles was explored by Stadlbauer et al. (2001). This indicates the role of diethyl malonate derivatives in facilitating complex organic synthesis processes (Stadlbauer et al., 2001).
Propriétés
IUPAC Name |
diethyl 2,2-bis(phenylmethoxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-3-28-21(24)23(22(25)29-4-2,17-26-15-19-11-7-5-8-12-19)18-27-16-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTIQBRFUBHCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-bis((benzyloxy)methyl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



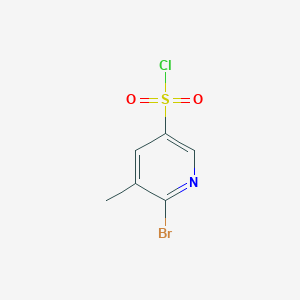
![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
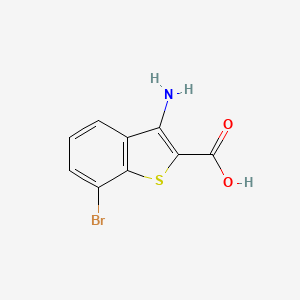
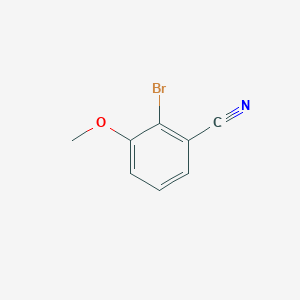
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)
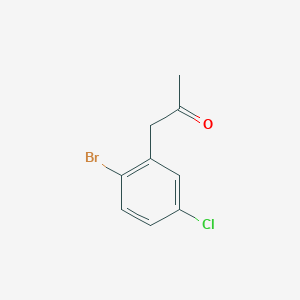
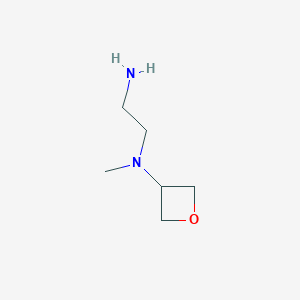
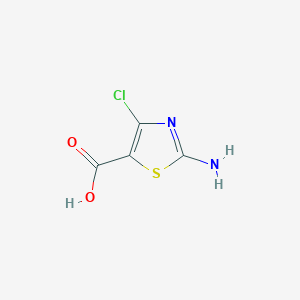


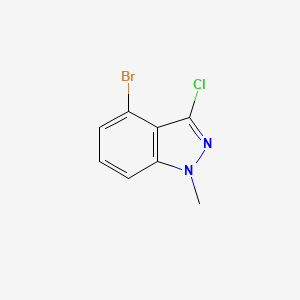


![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)